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Compound of Interest

Compound Name:
(5-Chloro-1-benzothiophen-3-

yl)methanol

Cat. No.: B1362282 Get Quote

An In-depth Technical Guide to (5-Chloro-1-
benzothiophen-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

Abstract
(5-Chloro-1-benzothiophen-3-yl)methanol is a halogenated benzothiophene derivative. This

document aims to provide a comprehensive overview of its chemical structure and available

analytical data. Due to the limited publicly available information specific to this isomer, this

guide also references data for structurally related compounds to provide a comparative context.

Chemical Structure and Identifiers
The chemical structure of (5-Chloro-1-benzothiophen-3-yl)methanol is characterized by a

benzothiophene core with a chlorine atom substituted at the 5-position and a hydroxymethyl

group at the 3-position.
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Identifier Value

IUPAC Name (5-Chloro-1-benzothiophen-3-yl)methanol

CAS Number 306934-93-0

Molecular Formula C₉H₇ClOS

Molecular Weight 198.67 g/mol

Canonical SMILES C1=CC2=C(C=C1Cl)SC=C2CO

InChI Key Not readily available

Chemical Structure Diagram:

Caption: 2D structure of (5-Chloro-1-benzothiophen-3-yl)methanol.

Physicochemical Properties (Predicted)
Quantitative experimental data on the physicochemical properties of (5-Chloro-1-
benzothiophen-3-yl)methanol are scarce. The following table summarizes predicted values

from computational models.

Property Predicted Value Source

XLogP3 2.5 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 197.99061 PubChem

Monoisotopic Mass 197.99061 PubChem

Topological Polar Surface Area 45.5 Å² PubChem

Heavy Atom Count 12 PubChem
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Spectroscopic Analysis
Detailed experimental spectra for (5-Chloro-1-benzothiophen-3-yl)methanol are not widely

available in peer-reviewed literature or public spectral databases. The following sections

provide general expectations for the spectroscopic characteristics of this molecule based on its

structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to

the protons on the benzene ring. The splitting patterns will be influenced by the position of

the chlorine atom.

Thiophene Proton: A singlet or a narrowly split signal for the proton at the 2-position of the

benzothiophene ring.

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the

methylene protons, typically in the range of δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration

and solvent.

Expected ¹³C NMR Spectral Features:

Aromatic and Thiophene Carbons: Multiple signals in the downfield region (δ 120-145 ppm).

Carbon Bearing Chlorine: The carbon atom attached to the chlorine will show a characteristic

chemical shift.

Methylene Carbon (-CH₂OH): A signal in the range of δ 60-65 ppm.

Infrared (IR) Spectroscopy
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (alcohol) 3200-3600 Strong, Broad

C-H Stretch (aromatic) 3000-3100 Medium

C-H Stretch (alkane) 2850-3000 Medium

C=C Stretch (aromatic) 1450-1600 Medium to Weak

C-O Stretch (primary alcohol) 1050-1085 Strong

C-Cl Stretch 600-800 Medium to Strong

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 198. Due to the

presence of chlorine, an isotopic peak (M+2) at m/z ≈ 200 with an intensity of approximately

one-third of the molecular ion peak is anticipated. Common fragmentation patterns would likely

involve the loss of the hydroxymethyl group (-CH₂OH) or the chlorine atom.

Synthesis
A specific, detailed experimental protocol for the synthesis of (5-Chloro-1-benzothiophen-3-
yl)methanol is not readily available in the public domain. However, a general synthetic

approach could involve the following logical workflow:
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Potential Synthetic Workflow

Starting Material
(e.g., 5-Chlorobenzothiophene)

Formylation/Acylation at C3

e.g., Vilsmeier-Haack or
Friedel-Crafts reaction

Reduction of Carbonyl Group

e.g., NaBH₄, LiAlH₄

(5-Chloro-1-benzothiophen-3-yl)methanol

Click to download full resolution via product page

Caption: A generalized synthetic pathway to the target compound.

Biological Activity and Signaling Pathways
There is a notable lack of specific research on the biological activity and potential signaling

pathway interactions of (5-Chloro-1-benzothiophen-3-yl)methanol in the available scientific

literature. Benzothiophene derivatives, as a class, are known to exhibit a wide range of

pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.

For instance, the structurally related compound, (7-chloro-1-benzothiophen-3-yl)methanol, is a

known impurity of the antifungal drug Sertaconazole. The biological impact of the 5-chloro

isomer remains an area for future investigation.
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Conclusion
(5-Chloro-1-benzothiophen-3-yl)methanol is a chemical compound for which detailed

experimental data is not extensively documented in publicly accessible sources. This guide

provides an overview of its chemical identity and predicted properties based on its structure.

Further experimental investigation is required to fully characterize its spectroscopic properties,

develop optimized synthetic protocols, and explore its potential biological activities.

Researchers interested in this compound are encouraged to perform de novo analysis to

establish a comprehensive data profile.

To cite this document: BenchChem. [(5-Chloro-1-benzothiophen-3-yl)methanol chemical
structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362282#5-chloro-1-benzothiophen-3-yl-methanol-
chemical-structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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